5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Catalog No.
S13343378
CAS No.
M.F
C15H15N3OS
M. Wt
285.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1...

Product Name

5-(Furan-2-YL)-3-P-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

IUPAC Name

3-(furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)12-9-13(14-3-2-8-19-14)18(17-12)15(16)20/h2-8,13H,9H2,1H3,(H2,16,20)

InChI Key

NNSLQCQCMFBQHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=S)N

5-(Furan-2-YL)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound characterized by its unique pyrazole structure, which includes a furan ring and a p-tolyl group. This compound belongs to the class of pyrazolines, known for their diverse biological activities. The presence of the carbothioamide functional group enhances its reactivity and potential applications in medicinal chemistry.

, particularly involving hydrazonoyl halides, leading to the synthesis of several derivatives. Notably, it can react with halogenated compounds to form thiazole and thiadiazole derivatives. For example, treatment with ethyl 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-yl)-4-methyl-thiazole-5-carboxylate yields multiple functionalized products . The compound has also been shown to react with nitrous acid and potassium thiocyanate to form various thiazole derivatives .

Research indicates that 5-(furan-2-YL)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi . The biological efficacy is attributed to its structural features, which allow it to interact effectively with microbial targets. Some derivatives have shown activity comparable to standard antimicrobial agents.

The synthesis of 5-(furan-2-YL)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of furan derivatives with p-tolyl hydrazine in the presence of appropriate reagents under controlled conditions. A common method includes refluxing the reactants in a suitable solvent such as ethanol or acetic acid . The reaction conditions can be optimized to yield high purity and yield of the desired product.

This compound has potential applications in pharmaceuticals due to its antimicrobial properties. It is also being explored for its utility in synthesizing other biologically active compounds, particularly those containing heterocyclic moieties. The versatility of its structure makes it a valuable scaffold for drug development targeting various diseases.

Several compounds share structural similarities with 5-(furan-2-YL)-3-p-tolyl-4,5-dihydro-1H-pyrazole-1-carbothioamide:

Compound NameStructure FeaturesBiological Activity
3-Pyridyl PyrazoleContains a pyridine ringAntimicrobial
1,3,4-Thiadiazole DerivativesThiadiazole ringAntibacterial and antifungal
4-MethylthiazoleThiazole ringAntimicrobial
3-Aryl PyrazolesAryl substituents on pyrazoleAnticancer

Uniqueness: The unique combination of the furan ring and carbothioamide group in 5-(furan-2-YL)-3-p-tolyl-4,5-dihydro-1H-pyrazole distinguishes it from other similar compounds. This specific structure contributes to its enhanced biological activity and potential for further functionalization in drug development .

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

285.09358328 g/mol

Monoisotopic Mass

285.09358328 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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